Defect-Free Framework Formation vs. Non-Fluorinated Terephthalic Acid in CeIV-UiO-66 MOFs
In a systematic investigation of the complete Fx_UiO-66(Ce) series (x = 0, 1, 2, 3, 4), ¹H and ¹⁹F liquid-state NMR of digested samples confirmed that all fluorinated derivatives—including the difluorinated (x = 2) material built with 2,6-difluorobenzene-1,4-dicarboxylic acid—are defect-free, whereas the non-fluorinated analogue (x = 0, terephthalic acid) contains a small but measurable fraction of missing-linker defects [1]. This demonstrates that fluorine substitution at the 2,6-positions directly contributes to more complete framework assembly under identical synthetic conditions (acetic acid modulator, DMF/H₂O mixed solvent) [1].
| Evidence Dimension | Linker defect density in CeIV-UiO-66 frameworks |
|---|---|
| Target Compound Data | Defect-free (no missing-linker defects detected by ¹H/¹⁹F NMR and TGA) for F₂_UiO-66(Ce) built with 2,6-difluoro-BDC |
| Comparator Or Baseline | Non-fluorinated UiO-66(Ce) (terephthalic acid, x = 0): contains a small amount of missing-linker defects |
| Quantified Difference | Qualitative difference: defect-free vs. defective; all fluorinated derivatives (x = 1–4) were defect-free |
| Conditions | Acetic acid modulator, mixed DMF/H₂O solvent system; characterized by ¹H/¹⁹F NMR of digested samples and TGA |
Why This Matters
Defect density directly influences MOF porosity, gas adsorption capacity, and catalytic site accessibility, meaning that researchers targeting reproducible, high-integrity frameworks should prefer the fluorinated linker over non-fluorinated terephthalic acid.
- [1] Nerli, F.; Guiotto, V.; Crocellà, V.; Lessi, M.; Taddei, M. Systematic assessment of the structural impact of linker fluorination in CeIV-based UiO-66. ChemRxiv 2025, preprint. View Source
